molecular formula C17H19ClN4O B2403093 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1795087-48-7

1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2403093
CAS No.: 1795087-48-7
M. Wt: 330.82
InChI Key: HCEZOTDNLPBDAN-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridine ring, a benzyl group, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, which are common structures in many biologically active compounds . The chlorobenzyl group would add steric bulk and could influence the compound’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the pyrrolidine nitrogen could potentially participate in acid-base reactions, and the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the aromatic pyridine and benzyl groups could impact its solubility, stability, and reactivity .

Scientific Research Applications

Urea Derivatives and Biosensors

Urea derivatives, like 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, have significant roles in scientific research, particularly in the development of biosensors. The unique hydrogen bonding capabilities of urea make it an important functional group in small molecules for drug-target interactions, thus playing a crucial role in drug design. Research has shown the importance of urea in medicinal chemistry and its use as a structural motif, indicating its potential for broadening the bioactivity spectrum of lead molecules (Jagtap et al., 2017). Furthermore, urea derivatives have been highlighted for their role in sensing parameters based on materials used for enzyme immobilization in biosensors, reflecting their utility in detecting and quantifying urea concentration in various fields (Botewad et al., 2021).

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, an integral part of the chemical structure , has been widely utilized by medicinal chemists due to its versatility and structural significance. The five-membered pyrrolidine ring is a saturated scaffold that enables efficient exploration of the pharmacophore space. The compound's non-planarity and contribution to the stereochemistry of the molecule are pivotal in drug discovery. Medicinal research has underscored the importance of pyrrolidine and its derivatives, including pyrrolizines and prolinol, for their target selectivity and potential in treating human diseases. The review has emphasized the significance of stereoisomers and spatial orientation of substituents in the pyrrolidine ring for varying biological profiles of drug candidates, highlighting the diversity of biological activities associated with pyrrolidine-containing compounds (Li Petri et al., 2021).

Urea in Energy Supply

Besides its applications in biosensors and drug design, urea has also been considered a potential hydrogen carrier for fuel cells, offering a sustainable and long-term energy supply. The stability, non-toxicity, and widespread availability of urea make it an advantageous option for this purpose. The ability to rapidly implement urea as a hydrogen carrier, owing to its established manufacturing infrastructure and increasing production volume, positions it as a promising solution for future sustainable hydrogen supply (Rollinson et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific experimental data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, and potential biological activities. It could also be interesting to explore its interactions with various biological targets and to assess its potential as a lead compound in drug discovery .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-14-6-4-13(5-7-14)11-20-17(23)21-15-8-10-22(12-15)16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEZOTDNLPBDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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